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Abstract

Roselipins are a family of bioactive glycolipids isolated from the marine fungus Gliocladium
roseum KF-1040.[1][2] They exhibit inhibitory activity against diacylglycerol acyltransferase
(DGAT), an enzyme involved in triglyceride synthesis, making them attractive targets for
metabolic disease research.[2] This document outlines a comprehensive total synthesis
strategy for Roselipin 1B. While a formal total synthesis of Roselipin 1B has not been
published, this note leverages the successful total synthesis of Roselipin 1A, which shares an
identical polyketide backbone. The proposed strategy adapts the established route, focusing on
the stereoselective synthesis of the Roselipin 1B-specific D-arabinitol moiety and its
subsequent coupling to the core structure.

Introduction

The Roselipin family (1A, 1B, 2A, and 2B) comprises a complex polyketide core featuring nine
stereogenic centers, glycosylated with D-mannose and esterified with a D-arabinitol unit.[1][3]
The distinction between Roselipin 1A and 1B lies in the stereochemistry and linkage of the D-
arabinitol moiety.[3] The successful total synthesis of Roselipin 1A has paved the way for
accessing its analogues.[1][2] This application note details a proposed synthetic strategy for
Roselipin 1B, providing a blueprint for its chemical synthesis to enable further biological
evaluation.
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Retrosynthetic Analysis

The proposed retrosynthesis for Roselipin 1B mirrors the convergent strategy employed for
Roselipin 1A. The molecule is disconnected into three primary fragments: the polyketide core 3,
a protected D-mannosy! sulfoxide donor 2, and a stereochemically defined, protected D-
arabinitol fragment specific to Roselipin 1B. The key bond formations in the forward synthesis
will be a Yamaguchi esterification to join the polyketide and arabinitol fragments, followed by a

stereoselective [3-mannosylation.

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.benchchem.com/product/b1246224?utm_src=pdf-body
https://www.benchchem.com/product/b1246224?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Roselipin 1B

Deprotection

v

[Glycosylated Polyketide]

B-Mannosylation

v v

Polyketide Core (3)]7 [D-Mannosyl Sulfoxide (2)]

\

/_

Yamaguchi

Esterification Aldol Condensation

Y Y

[Protected D-ArabinitoD [Aldehyde Fragment (5)] —»[Ketone Fragment (49

Click to download full resolution via product page

Caption: Retrosynthetic analysis of Roselipin 1B.

Synthesis of Key Fragments
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The synthesis of the polyketide core is proposed via the coupling of two major fragments:
Aldehyde 5 and Ketone 4.

Synthesis of Ketone Fragment 4

The synthesis of the ethyl ketone fragment 4 commences from propionaldehyde and utilizes
highly stereoselective reactions to install the required stereocenters.
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Caption: Forward synthesis of Ketone Fragment 4.
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Synthesis of Aldehyde Fragment 5

The aldehyde fragment 5 is synthesized from a known starting aldehyde 6 through a series of
stereocontrolled transformations.
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Caption: Forward synthesis of Aldehyde Fragment 5.
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Assembly of the Polyketide Core and Final Steps

The final stages of the synthesis involve the coupling of the key fragments and the introduction
of the sugar moieties.
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Caption: Final assembly of Roselipin 1B.
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Quantitative Data Summary

The following table summarizes the reported yields for key steps in the synthesis of the

analogous Roselipin 1A, which are expected to be similar for the synthesis of Roselipin 1B's

core structure.

Step Reactants Product Yield (%) Reference(s)
Vinylogous
Mukaiyama Aldol  Propionaldehyde  Alcohol 8 90 [2]
Reaction
o Aldehyde 6,
HWE Olefination Alkene 18 91 [1]
Phosphonate 17
LiIHMDS-
) Aldehyde 5,
mediated Aldol Aldol Product 22 60 [4]
) Ketone 4
Reaction
Dehydration with
i a,B-Unsaturated
Martin's Aldol Product 22 90 [2]
Ketone
Sulfurane
Alcohol 3,
) Glycosylated
B-Mannosylation Mannosyl 56 2]
) Product 23
Sulfoxide 2
Final Protected o
] Roselipin 1A 49 [1]
Deprotection Precursor

Experimental Protocols
LIHMDS-mediated syn-Selective Aldol Reaction

To a solution of ethyl ketone 4 in THF at -78 °C is added LIHMDS (1.0 M in THF). The resulting
enolate is stirred for 1 hour at -78 °C, after which a solution of aldehyde 5 in THF is added

dropwise. The reaction mixture is stirred for an additional 2 hours at -78 °C before being

guenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with

ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SOa,
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filtered, and concentrated under reduced pressure. The crude product is purified by flash
column chromatography to afford the aldol product 22.[4]

Dehydration using Martin's Sulfurane

To a solution of the aldol product 22 in CHz2Clz at 0 °C is added Martin's sulfurane. The reaction
mixture is allowed to warm to room temperature and stirred for 1 hour. The reaction is then
guenched by the addition of a saturated aqueous solution of NaHCOs. The layers are
separated, and the aqueous layer is extracted with CH2Clz. The combined organic layers are
washed with brine, dried over Na2SOa, filtered, and concentrated. The residue is purified by
flash chromatography to yield the a,B-unsaturated ketone.[2]

Stereoselective f-Mannosylation (Crich's Protocol)

To a mixture of the alcohol acceptor 3, mannosyl sulfoxide donor 2, and 4 A molecular sieves in
CHzClz at -78 °C is added 2,6-di-tert-butyl-4-methylpyridine (DTBMP). Triflic anhydride (Tf20) is
then added dropwise, and the reaction is stirred at -78 °C for 1 hour. The reaction is quenched
with a saturated aqueous solution of NaHCOs and allowed to warm to room temperature. The
mixture is extracted with CHz2Clz, and the combined organic layers are dried over NazSOa,
filtered, and concentrated. Purification by flash chromatography affords the -mannoside.[1][2]

Proposed Yamaguchi Esterification for Roselipin 1B

The polyketide acid (precursor to alcohol 3) and the protected D-arabinitol fragment for
Roselipin 1B are dissolved in toluene. 2,4,6-trichlorobenzoyl chloride is added, followed by
triethylamine, and the mixture is stirred at room temperature. In a separate flask, 4-
dimethylaminopyridine (DMAP) is dissolved in toluene. The mixed anhydride solution is then
added to the DMAP solution, and the reaction is stirred at 60 °C until completion. After cooling,
the reaction is quenched and worked up to yield the esterified product.

Conclusion

This application note outlines a feasible and detailed total synthesis strategy for Roselipin 1B
based on the successful synthesis of Roselipin 1A. The key challenges lie in the
stereoselective synthesis of the specific D-arabinitol fragment and its efficient esterification to
the complex polyketide core. The provided protocols and strategic outlines offer a solid
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foundation for the successful synthesis of Roselipin 1B, which will be crucial for in-depth
biological studies and potential therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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